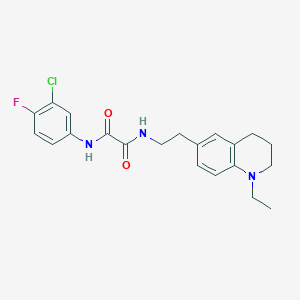

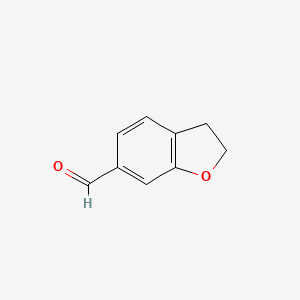

![molecular formula C19H18N4 B2579042 5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 861210-26-6](/img/structure/B2579042.png)

5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound with the CAS Number: 861210-26-6 and a molecular weight of 302.38 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H18N4/c20-12-17-13-21-23-11-10-18 (22-19 (17)23)16-8-6-15 (7-9-16)14-4-2-1-3-5-14/h6-11,13-14H,1-5H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, or solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has demonstrated the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives, highlighting their potential cytotoxicity against human laryngeal epidermoid carcinoma cells, with some compounds exhibiting significant effects (Abdel‐Latif et al., 2016). This suggests a promising avenue for the development of new antitumor agents.

Synthesis of Fused Pyrimidines

The synthesis of new fused pyrimidines has been achieved through reactions with 2-methylthiopyrimidines, leading to the creation of novel compounds such as pyrazolo[3,4-d]-s-triazolo[3,4-b]pyrimidine, indicating the versatility of this chemical structure in creating diverse heterocyclic compounds with potential biological activities (El-Reedy et al., 1989).

Biological Activities and Materials Science

Pyrazolo[1,5-a]pyrimidine derivatives are noted for their broad spectrum of biological activities and have attracted interest in materials science due to their photophysical properties. Regioselective synthesis methods have been developed for these compounds, offering pathways to explore their applications further in medicinal chemistry and materials science (Moustafa et al., 2022).

Anti-inflammatory Evaluation

The synthesis of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives and their evaluation for anti-inflammatory activity showcase the potential therapeutic uses of pyrazole derivatives. Some compounds were found to exhibit significant anti-inflammatory activities, comparable to known drugs (Fahmy et al., 2012).

Antimicrobial and Antiviral Agents

Studies on the synthesis of pyranopyrazolo N-glycoside and pyrazolopyranopyrimidine C-glycoside derivatives reveal their promising antitumor and antimicrobial activities. Some compounds displayed high activity against both Gram-negative and Gram-positive bacteria, indicating their potential as new antimicrobial agents (Hafez & El-Gazzar, 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been reported to have antitrypanosomal activity , suggesting that they may target enzymes or proteins essential to the survival of trypanosomes.

Mode of Action

This is a common mechanism of action for many antitrypanosomal drugs .

Biochemical Pathways

Given its potential antitrypanosomal activity , it may interfere with pathways essential for the survival and replication of trypanosomes.

Pharmacokinetics

Its molecular weight of 30238 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

If it indeed has antitrypanosomal activity , it may lead to the death of trypanosome cells, thereby alleviating symptoms of diseases caused by these parasites.

Biochemische Analyse

Biochemical Properties

5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, like other pyrazolo[1,5-a]pyrimidines, has beneficial properties as antimetabolites in purine biochemical reactions

Cellular Effects

Related pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against various cancer cell lines .

Molecular Mechanism

Pyrazolo[1,5-a]pyrimidines are known to mimic ATP, suggesting they may interact with ATP-binding sites on enzymes .

Metabolic Pathways

As a purine analogue, it may be involved in purine metabolism .

Eigenschaften

IUPAC Name |

5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4/c20-12-17-13-21-23-11-10-18(22-19(17)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-11,13-14H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEGKDWELIJPSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=NN4C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)

![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)

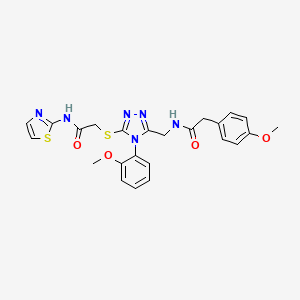

![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2578971.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B2578972.png)

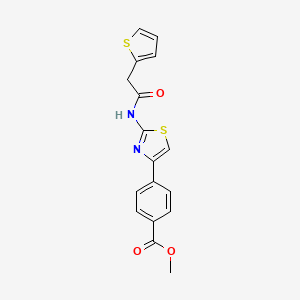

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2578974.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2578980.png)

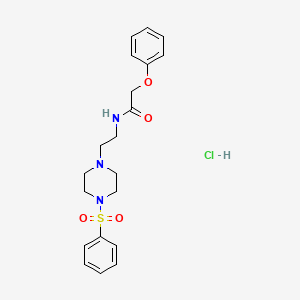

![1-[(1-Methyltriazole-4-carbonyl)amino]-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2578981.png)

![N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B2578982.png)